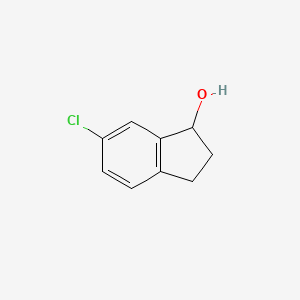
6-chloro-2,3-dihydro-1H-inden-1-ol
Descripción general
Descripción
6-chloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 .
Molecular Structure Analysis
The molecular structure of 6-chloro-2,3-dihydro-1H-inden-1-ol consists of a nine-carbon ring structure with one chlorine atom and one hydroxyl group . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis
6-chloro-2,3-dihydro-1H-inden-1-ol is a powder at room temperature . It has a melting point of 78-83 degrees Celsius .Aplicaciones Científicas De Investigación
Anti-inflammatory Agents
- Scientific Field : Pharmacology
- Application Summary : Amide derivatives of 6-chloro-2,3-dihydro-1H-inden-1-yl acetic acid were synthesized and screened for their anti-inflammatory and related biological activities .
- Methods of Application : The compounds were synthesized and their anti-inflammatory activities were tested. The studies with SKF-525A, a standard hepatic microsomal enzyme inhibitor showed that probably the test compound per se is the active species .
- Results : These compounds were found to be longer acting and showed residual activity exceeding that of standard indomethacin . The compound 6y showed best activity profile with ED 30 of 6.45 mg/kg however this compound was found to be toxic at 100 mg/kg p.o .
Antibacterial and Antifungal Agents
- Scientific Field : Microbiology
- Application Summary : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives were synthesized and their antibacterial and antifungal properties were studied .
- Methods of Application : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results : The synthesized compounds were tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) . Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antiviral Agents
- Scientific Field : Virology
- Application Summary : Indole derivatives, including those based on the 2,3-dihydro-1H-inden-1-one structure, have shown potential as antiviral agents .
- Methods of Application : Various indole derivatives were synthesized and tested for their antiviral activities .
- Results : Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
Anticancer Agents
- Scientific Field : Oncology
- Application Summary : Indole derivatives have shown potential as anticancer agents .
- Methods of Application : Various indole derivatives were synthesized and tested for their anticancer activities .
- Results : Some compounds showed promising results in inhibiting the growth of cancer cells .
Antioxidant Agents
- Scientific Field : Biochemistry
- Application Summary : Indole derivatives have shown potential as antioxidant agents .
- Methods of Application : Various indole derivatives were synthesized and tested for their antioxidant activities .
- Results : Some compounds showed promising results in neutralizing harmful free radicals .
Anti-Alzheimer’s Disease Agents
- Scientific Field : Neurology
- Application Summary : Indole derivatives have shown potential as agents against Alzheimer’s disease .
- Methods of Application : Various indole derivatives were synthesized and tested for their activities against Alzheimer’s disease .
- Results : Some compounds showed promising results in inhibiting the progression of Alzheimer’s disease .
Anti-HIV Agents
- Scientific Field : Virology
- Application Summary : Indole derivatives have shown potential as agents against HIV .
- Methods of Application : Various indole derivatives were synthesized and tested for their activities against HIV .
- Results : Some compounds showed promising results in inhibiting the progression of HIV .
Antitubercular Agents
- Scientific Field : Microbiology
- Application Summary : Indole derivatives have shown potential as antitubercular agents .
- Methods of Application : Various indole derivatives were synthesized and tested for their antitubercular activities .
- Results : Some compounds showed promising results in inhibiting the growth of tuberculosis bacteria .
Antidiabetic Agents
- Scientific Field : Endocrinology
- Application Summary : Indole derivatives have shown potential as antidiabetic agents .
- Methods of Application : Various indole derivatives were synthesized and tested for their antidiabetic activities .
- Results : Some compounds showed promising results in managing blood sugar levels .
Antimalarial Agents
- Scientific Field : Parasitology
- Application Summary : Indole derivatives have shown potential as antimalarial agents .
- Methods of Application : Various indole derivatives were synthesized and tested for their antimalarial activities .
- Results : Some compounds showed promising results in inhibiting the growth of malaria parasites .
Anticholinesterase Agents
- Scientific Field : Neurology
- Application Summary : Indole derivatives have shown potential as anticholinesterase agents .
- Methods of Application : Various indole derivatives were synthesized and tested for their anticholinesterase activities .
- Results : Some compounds showed promising results in inhibiting the activity of cholinesterase, an enzyme involved in nerve function .
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
Propiedades
IUPAC Name |
6-chloro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDNEJBOKXINDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2,3-dihydro-1H-inden-1-ol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

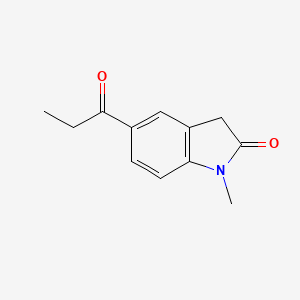
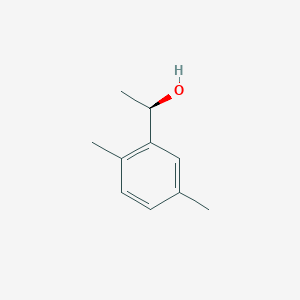
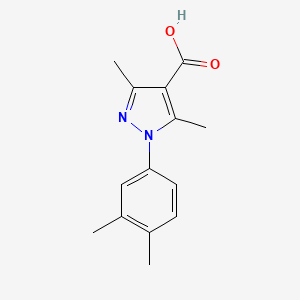
![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)
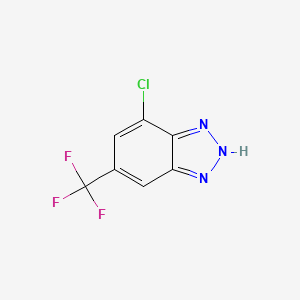
![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)
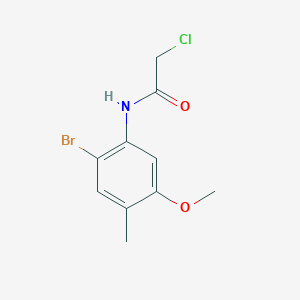

![2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1416535.png)
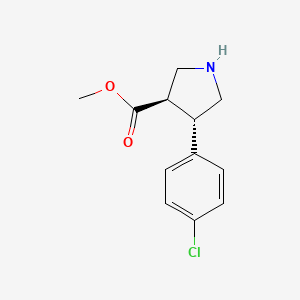
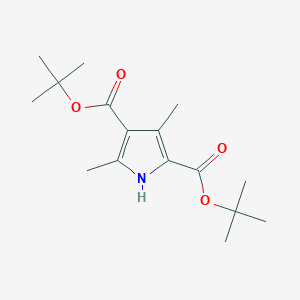
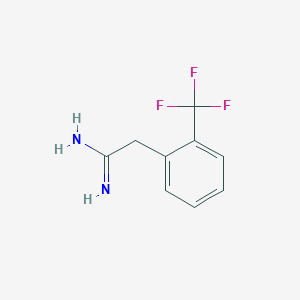
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)
![[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1416544.png)